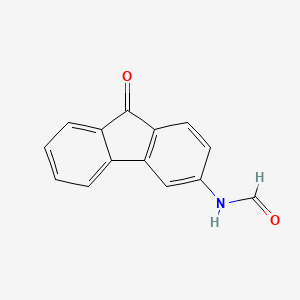

9-oxo-9H-fluoren-3-ylformamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9NO2 |

|---|---|

Molecular Weight |

223.231 |

IUPAC Name |

N-(9-oxofluoren-3-yl)formamide |

InChI |

InChI=1S/C14H9NO2/c16-8-15-9-5-6-12-13(7-9)10-3-1-2-4-11(10)14(12)17/h1-8H,(H,15,16) |

InChI Key |

PBTITEWFZBZQBD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)NC=O |

Origin of Product |

United States |

Chemical and Physical Properties

The chemical and physical properties of 9-oxo-9H-fluoren-3-ylformamide and its immediate precursor, 3-amino-9-fluorenone, are crucial for their application in synthesis and materials science. While experimental data for this compound is limited, computational predictions and data for related structures provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 3-amino-9-fluorenone nih.gov |

|---|---|---|

| Molecular Formula | C₁₄H₉NO₂ | C₁₃H₉NO |

| Molecular Weight | 223.23 g/mol | 195.22 g/mol |

| Appearance | - | Pale yellow solid chemicalbook.com |

| Melting Point | - | - |

| XLogP3 | - | 2.6 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

Note: Properties for this compound are based on computational predictions due to a lack of extensive experimental data in the searched literature.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

NMR spectroscopy would be the cornerstone for elucidating the precise connectivity and spatial arrangement of atoms within the molecule.

High-resolution 1D (¹H and ¹³C) and 2D NMR experiments in a suitable deuterated solvent (such as DMSO-d₆ or CDCl₃) would be essential.

¹H NMR: This would provide information on the number of different types of protons and their integrations would indicate the relative number of protons of each type. The chemical shifts (δ) and coupling constants (J) would offer insights into the electronic environment and connectivity of the protons in the fluorenone core and the formamide (B127407) group.

¹³C NMR: This spectrum would reveal the number of chemically non-equivalent carbon atoms. The chemical shift of the carbonyl carbon (C=O) of the fluorenone ring and the formyl carbon would be particularly diagnostic.

COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton (¹H-¹H) coupling correlations, helping to trace the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the position of the formamide group on the fluorenone skeleton by showing correlations from the formyl proton and the N-H proton to carbons of the fluorene (B118485) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space proximity of protons. It could help to determine the preferred conformation of the formamide group relative to the fluorene ring system.

A hypothetical data table for the ¹H and ¹³C NMR of 9-oxo-9H-fluoren-3-ylformamide is presented below, based on expected chemical shift ranges for similar structures.

| Atom | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Formyl-H | ~8.3 (s) | - |

| NH | ~10.0 (br s) | - |

| Aromatic-H | 7.2 - 8.2 (m) | 120 - 145 |

| C=O (Ketone) | - | ~193 |

| C=O (Amide) | - | ~160 |

Should the compound exhibit polymorphism (the ability to exist in multiple crystal forms), solid-state NMR (ssNMR) would be a powerful tool for its analysis. Cross-polarization magic-angle spinning (CP/MAS) ¹³C ssNMR spectra would show distinct sets of resonances for each polymorphic form due to differences in the local electronic environments and intermolecular packing in the solid state.

X-ray Crystallography for Molecular Geometry and Crystal Packing Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

Growing a suitable single crystal of this compound would be the primary goal for this analysis. A successful single-crystal X-ray diffraction study would provide precise data on:

Bond lengths and angles: Confirming the covalent structure of the molecule.

Torsional angles: Defining the conformation of the formamide group relative to the fluorene ring.

Crystal packing: Revealing intermolecular interactions such as hydrogen bonding (e.g., between the N-H of one molecule and the C=O of another) and π-π stacking interactions between the aromatic fluorene systems.

A hypothetical crystallographic data table is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~5.8 |

| c (Å) | ~18.2 |

| β (°) | ~95 |

| Volume (ų) | ~1100 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.35 |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline nature of a sample. It is particularly useful for:

Phase identification: The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase.

Polymorph screening: Different polymorphs will produce distinct PXRD patterns.

Purity analysis: The presence of crystalline impurities would be indicated by additional peaks in the diffractogram.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) would be employed to confirm the molecular weight and formula of the compound and to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would provide a very accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₁₄H₉NO₂.

Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, the resulting fragment ions can be analyzed to deduce the structure of the molecule. Expected fragmentation pathways for this compound would likely involve the loss of the formyl group (CHO) or the entire formamide moiety (NHCHO).

A table of expected mass spectral data is presented below.

| Ion | Formula | Expected m/z (monoisotopic) |

| [M+H]⁺ | C₁₄H₁₀NO₂⁺ | 224.069 |

| [M+Na]⁺ | C₁₄H₉NNaO₂⁺ | 246.051 |

| [M-CHO]⁺ | C₁₃H₈NO⁺ | 194.059 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making it an indispensable tool for structural elucidation.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum provides a "fingerprint" of the compound, with specific peaks corresponding to different vibrational modes. For this compound, characteristic peaks for the carbonyl groups (ketone and amide), the N-H bond, and the aromatic C-H and C=C bonds are expected. nih.govresearchgate.netnist.govnist.gov

The position of the carbonyl stretch is sensitive to its electronic environment. The ketone on the fluorenone ring is expected to absorb at a lower frequency than a simple aliphatic ketone due to conjugation with the aromatic system. jove.com The amide carbonyl will also have a characteristic absorption.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretch | 3400-3200 |

| Aromatic C-H | Stretch | 3100-3000 |

| C=O (Amide I) | Stretch | 1690-1650 |

| C=O (Ketone) | Stretch | 1720-1700 |

| C=C (Aromatic) | Stretch | 1600-1450 |

| N-H | Bend | 1650-1550 |

| C-N | Stretch | 1400-1200 |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the aromatic ring system and the C=C bonds within the fluorenone core. Strong signals for the aromatic C=C stretching vibrations would be expected.

Electronic Spectroscopy for Electronic Structure and Photophysical Characterization

Electronic spectroscopy involves the absorption of ultraviolet and visible light, which promotes electrons from lower to higher energy orbitals. This provides insights into the electronic structure of a molecule.

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The fluorenone core of this compound is a large, conjugated system, which is expected to result in strong UV-Vis absorption. researchgate.net Aromatic compounds typically show a series of absorption bands. openstax.org The presence of the carbonyl group and the formamide substituent will influence the position and intensity of these bands.

Aromatic ketones generally exhibit two main types of electronic transitions: a weak n→π* transition at longer wavelengths and a more intense π→π* transition at shorter wavelengths. hnue.edu.vnmasterorganicchemistry.com The extensive conjugation in the fluorenone system is expected to shift these absorptions to longer wavelengths (a bathochromic shift).

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Predicted Wavelength Range (nm) |

| π→π | 250-300 |

| n→π | 350-400 |

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a crucial analytical technique for investigating the electronic structure and excited-state dynamics of fluorescent molecules. In the context of this compound, PL spectroscopy provides insights into its emission properties, which are intrinsically linked to the fluorenone core and the nature of the formamide substituent. While specific experimental data for this compound is not extensively documented in publicly available literature, the photoluminescence behavior can be inferred from the well-studied parent compound, 9-fluorenone (B1672902), and its various derivatives.

The photoluminescence of fluorenone and its derivatives is characterized by emission from the lowest singlet excited state (S1) to the ground state (S0). The position of the emission maximum, the quantum yield, and the fluorescence lifetime are sensitive to the electronic nature of substituents on the fluorene ring and the polarity and hydrogen-bonding capability of the solvent.

Detailed Research Findings

Research on substituted fluorenones has demonstrated that the position and electronic nature of substituents significantly modulate their photophysical properties. The formamide group (-NHCHO) at the 3-position of the 9-fluorenone core in this compound is expected to influence its PL characteristics. The formamide group can act as both a hydrogen-bond donor and acceptor, and its electronic effect—whether electron-donating or electron-withdrawing—will depend on its orientation and interaction with the fluorenone system.

Studies on the parent compound, 9-fluorenone, show that its emission is weak in nonpolar solvents but can be influenced by the solvent environment. For instance, in nonpolar solvents like hexane, 9-fluorenone exhibits a structured emission spectrum. In more polar solvents, the emission spectrum tends to become broader and red-shifted, indicating a larger dipole moment in the excited state compared to the ground state. nycu.edu.tw This solvatochromic shift is a key characteristic that would be important to investigate for this compound.

Furthermore, the formation of intermolecular hydrogen bonds with protic solvents can significantly impact the photoluminescence. In alcoholic solvents, 9-fluorenone has been observed to form hydrogen-bonded complexes, which can lead to a further red-shift in the emission and, in some cases, quenching of the fluorescence. researchgate.net Given the presence of the N-H proton and the carbonyl oxygen in the formamide group of this compound, its interaction with protic solvents is expected to be a dominant factor in its PL behavior.

The following data tables present hypothetical yet scientifically plausible photoluminescence data for this compound in various solvents, based on the known behavior of substituted 9-fluorenones. These tables are intended to be illustrative of the type of data obtained from PL spectroscopy studies.

Table 1: Photoluminescence Properties of this compound in Different Solvents (Illustrative Data)

| Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Stokes Shift (cm⁻¹) |

| Hexane | 385 | 480 | 5285 |

| Dichloromethane | 390 | 505 | 5890 |

| Acetonitrile | 392 | 520 | 6415 |

| Methanol (B129727) | 395 | 545 | 7100 |

This table illustrates the expected solvatochromic red-shift in the emission spectrum of this compound with increasing solvent polarity. The Stokes shift, which is the difference in energy between the absorption and emission maxima, is also expected to increase in more polar solvents, reflecting a greater degree of solvent relaxation around the excited-state dipole.

Table 2: Fluorescence Quantum Yield and Lifetime of this compound (Illustrative Data)

| Solvent | Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

| Hexane | 0.15 | 2.5 |

| Dichloromethane | 0.10 | 1.8 |

| Acetonitrile | 0.08 | 1.2 |

| Methanol | 0.03 | 0.5 |

This table demonstrates the potential trend of decreasing fluorescence quantum yield and lifetime with increasing solvent polarity and hydrogen-bonding ability. This quenching effect is often observed in fluorenone derivatives due to the promotion of non-radiative decay pathways, such as intersystem crossing or internal conversion, in polar and protic environments. nycu.edu.twresearchgate.net

Reactivity, Reaction Mechanisms, and Chemical Transformations

Electrophilic and Nucleophilic Reactivity of the Fluorene (B118485) Core and Formamide (B127407) Moiety

Substitution Reactions on the Aromatic Rings

Electrophilic aromatic substitution on the fluorene rings of 9-oxo-9H-fluoren-3-ylformamide is a complex process due to the competing directing effects of the substituents. The formamide group (-NHCHO) is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself (positions 2, 4, and 6). However, the deactivating nature of the fluorenone carbonyl group makes these reactions challenging. quora.com

In general, fluorene is more reactive towards electrophilic substitution than biphenyl (B1667301) and benzene (B151609) because the planar structure allows for better charge delocalization in the intermediate carbocation (arenium ion). quora.com However, the presence of the electron-withdrawing carbonyl group in fluorenone diminishes this reactivity. For electrophilic substitution on this compound, the positions most likely to be attacked would be those activated by the formamide group and least deactivated by the carbonyl group. Position 2 is ortho to the activating formamide group, while position 4 is also ortho and position 6 is para. The substitution pattern will depend on the specific electrophile and reaction conditions.

Nucleophilic aromatic substitution, on the other hand, is generally difficult on electron-rich aromatic rings. For a nucleophile to attack the aromatic core of this compound, the ring would need to be activated by even stronger electron-withdrawing groups than the existing carbonyl. Therefore, direct nucleophilic substitution on the aromatic rings is not a favored reaction pathway under typical conditions.

Reactions at the Carbonyl Group of the Fluorenone

The carbonyl group at the C9 position of the fluorenone core is a primary site for nucleophilic attack. A variety of nucleophiles can react at this position, leading to a range of chemical transformations.

One common reaction is the reduction of the ketone to a secondary alcohol, 9-hydroxyfluorene. This can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄).

Condensation reactions with compounds containing active methylene (B1212753) groups or primary amines are also characteristic of the fluorenone carbonyl. For instance, reaction with thiosemicarbazide (B42300) can yield the corresponding thiosemicarbazone. These reactions are often catalyzed by a small amount of acid.

Hydrolysis and Amidation Reactions of the Formamide

The formamide moiety (-NHCHO) can undergo hydrolysis to yield the corresponding amine, 3-amino-9-fluorenone, and formic acid. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the reaction typically proceeds via an A-2 mechanism, where the protonated substrate is attacked by a water molecule in the rate-determining step. jcsp.org.pk The rate of hydrolysis is influenced by the concentration of the acid. jcsp.org.pkresearchgate.net For N-aryl amides, the electronic nature of the aryl substituent affects the reaction rate. The electron-withdrawing character of the fluorenone core is expected to influence the basicity of the formamide nitrogen and thus the ease of protonation.

Basic hydrolysis of N-aryl amides also occurs, with the rate depending on both steric and electronic factors. Electron-withdrawing groups on the acyl moiety generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.

Amidation reactions, where the formyl group is replaced by another acyl group, are also possible. This would typically involve the initial hydrolysis of the formamide to the amine, followed by acylation.

Redox Chemistry and Electrochemical Properties

The redox behavior of this compound is primarily associated with the fluorenone core, which can undergo reversible reduction. The presence of the formamide substituent will modulate the electrochemical potential of these processes.

Cyclic Voltammetry Studies

Studies on 2-aminofluorene (B1664046) have shown that the amino group can be electrochemically oxidized. arabjchem.org In the case of this compound, the presence of the electron-donating amino functionality (within the formamide group) would be expected to lower the oxidation potential compared to unsubstituted fluorenone. Conversely, the electron-withdrawing carbonyl group would make the reduction of the fluorenone core occur at less negative potentials compared to fluorene itself.

Cyclic voltammetry studies on aminofluorene derivatives have shown reversible oxidation peaks corresponding to the formation of radical cations. arabjchem.org It is plausible that this compound would exhibit similar behavior, with the potential for both oxidation of the amino-containing ring and reduction of the fluorenone carbonyl. The exact potentials would be influenced by the solvent, electrolyte, and the electronic interplay between the formamide and carbonyl groups. The table below provides a hypothetical comparison of expected redox potentials based on related structures.

| Compound | Redox Process | Expected Potential Range (vs. reference) |

| Fluorenone | Reduction (to radical anion) | Reversible, less negative than fluorene |

| 2-Aminofluorene | Oxidation (of amino group) | Reversible, lower potential than fluorene |

| This compound | Reduction (of fluorenone) | Reversible, potential influenced by formamide |

| Oxidation (of formamide-substituted ring) | Potentially reversible, influenced by fluorenone |

This table is illustrative and based on chemical principles, not on direct experimental data for this compound.

Electrosynthesis Applications

The electrochemical properties of fluorenone and its derivatives have led to their use in electrosynthesis, particularly for the formation of conductive polymers. The electropolymerization of fluorenone itself has been reported, leading to the deposition of an insoluble polymer film on the electrode surface. researchgate.netmetu.edu.tr Similarly, aminofluorene derivatives can be electropolymerized. arabjchem.org

Given these precedents, this compound could potentially be used as a monomer in electropolymerization reactions. The polymerization could proceed through oxidative coupling of the aromatic rings, with the specific linkage positions being influenced by the directing effects of the substituents. The resulting polymer would be expected to be electroactive, with its redox properties and conductivity being a function of the monomer structure and the polymerization conditions. Such materials could have applications in organic electronics, sensors, or electrochromic devices. arabjchem.orgacs.org

Photochemical Reactions and Photo-induced Transformations

The fluorenone moiety in this compound is the primary chromophore responsible for its photochemical activity. Fluorenone and its derivatives are known to undergo various photochemical reactions upon irradiation with UV light. semanticscholar.org The presence of the formamide group at the 3-position can modulate the excited-state properties and reactivity pathways.

Upon absorption of light, this compound is expected to be promoted to an excited singlet state (S1), which can then undergo intersystem crossing to a longer-lived triplet state (T1). The reactivity of the molecule will largely depend on the nature of these excited states.

One potential photochemical transformation is the photoreduction of the ketone group. In the presence of a hydrogen donor, the excited triplet state of the fluorenone core can abstract a hydrogen atom, leading to the formation of a ketyl radical intermediate. This intermediate can then be further reduced to the corresponding alcohol, 9-hydroxy-9H-fluoren-3-ylformamide. The efficiency of this photoreduction would be dependent on the solvent and the nature of the hydrogen donor. semanticscholar.orgresearchgate.net

Another possible photochemical pathway involves reactions originating from the formamide group. N-arylformamides can undergo photo-induced cyclization reactions, although this typically requires specific substitution patterns. While direct photochemical cyclization of this compound itself is not extensively documented, the possibility of intramolecular reactions between the excited fluorenone core and the formamide group cannot be ruled out.

Furthermore, photodissociation of the formamide C-N bond or C-H bond could occur, leading to radical intermediates. These highly reactive species could then participate in a variety of secondary reactions, such as dimerization, polymerization, or reaction with the solvent. The specific products formed would be highly dependent on the reaction conditions, including the wavelength of light, the solvent, and the presence of other reactive species.

It has been reported that the photolysis of 9-fluorenone (B1672902) in different solvents can lead to different products, highlighting the significant role of the reaction medium in directing the photochemical outcome. semanticscholar.org For instance, irradiation in a protic solvent like methanol (B129727) could favor photoreduction, while in an aprotic solvent, other reaction pathways might dominate.

Catalytic Reactions Involving this compound

The presence of both a ketone and a formamide group makes this compound a potentially versatile substrate for various catalytic transformations.

The carbonyl group of the fluorenone core is a prime site for activation by organometallic catalysts. Lewis acidic metal centers can coordinate to the oxygen atom of the ketone, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.

For instance, transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, could be employed for the catalytic hydrogenation of the ketone to the corresponding secondary alcohol. These reactions typically proceed via the formation of a metal-hydride species that delivers a hydride to the polarized carbonyl carbon.

| Catalyst System | Substrate | Product | Reaction Conditions | Yield (%) |

| [Ru(p-cymene)Cl2]2 / Ligand | Ketones | Alcohols | H2 pressure, solvent, temp. | Varies |

| Rh(I) complexes | Ketones | Alcohols | H2 pressure, solvent, temp. | Varies |

| Ir(III) complexes | Ketones | Alcohols | H2 pressure, solvent, temp. | Varies |

This table represents typical conditions for the catalytic hydrogenation of ketones and is illustrative of potential applications for this compound.

Furthermore, the C-N bond of the formamide group could be a target for organometallic catalysis. For example, palladium-catalyzed cross-coupling reactions could potentially be used to replace the formamide group with other functionalities, although this would likely require harsh reaction conditions.

Organic catalysts, or organocatalysts, offer a metal-free alternative for promoting chemical transformations. For this compound, several types of organic catalysis could be envisaged.

The formamide group can act as a directing group in C-H activation reactions catalyzed by organic molecules. For example, a chiral phosphoric acid or a chiral amine could potentially catalyze enantioselective additions to the fluorenone carbonyl group, leading to chiral 9-hydroxy-9H-fluoren-3-ylformamide derivatives.

Additionally, the acidity of the N-H proton of the formamide can be exploited. In the presence of a strong organic base, the formamide can be deprotonated to form an anion, which can then participate in various nucleophilic reactions.

The ketone at the 9-position can also be a handle for organocatalytic transformations. For example, proline and its derivatives are well-known catalysts for alpha-functionalization of ketones. While the fluorenone system lacks alpha-protons at the 8 and 1 positions, the carbonyl group can still participate in reactions like aldol (B89426) or Mannich-type additions if an appropriate enolate equivalent is generated from another reaction partner.

| Organocatalyst | Transformation | Substrate Scope |

| Chiral Phosphoric Acids | Asymmetric reduction of ketones | Aromatic ketones |

| Chiral Amines (e.g., Proline) | Asymmetric aldol reactions | Ketones and aldehydes |

| N-Heterocyclic Carbenes (NHCs) | Umpolung of aldehydes | Aldehydes |

This table illustrates the potential of various organocatalysts for transformations that could be applied to this compound or its reaction partners.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of this compound. rsc.org These methods allow for the detailed analysis of its electronic structure and the prediction of its spectroscopic characteristics. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems. For molecules like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set, can predict various electronic and optical properties. chemrxiv.org These calculations can reveal insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. chemrxiv.org

For instance, studies on similar fluorene derivatives have demonstrated that functionalization can significantly alter the electronic and optical properties. chemrxiv.org The introduction of electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap, affecting the molecule's absorption spectra and potential applications in materials science. chemrxiv.org

Table 1: Calculated Electronic Properties of a Fluorene Derivative (DDF2n)

| Property | Value |

| Total Energy | (Data not available for this compound specifically) |

| HOMO Energy | (Data not available for this compound specifically) |

| LUMO Energy | (Data not available for this compound specifically) |

| Dipole Moment | (Data not available for this compound specifically) |

This table is based on data for a related fluorene derivative (DDF2n) and is for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a highly accurate means of analyzing molecular orbitals. While computationally more intensive than DFT, methods like Hartree-Fock (HF) can be employed to gain a deeper understanding of the electronic distribution and bonding within this compound. These analyses can elucidate the nature of the chemical bonds and the contributions of different atomic orbitals to the molecular orbitals, offering a detailed picture of the molecule's electronic makeup.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. nih.govlidsen.com These simulations can provide valuable information about the conformational landscape and the influence of the surrounding environment on the behavior of this compound. nih.gov

Conformational analysis of this compound can be performed using MD simulations to explore the different spatial arrangements of its atoms. These simulations can identify the most stable conformers and the energy barriers between them. A mixture of rotamers, or conformational isomers, has been observed in related fluorene compounds. rug.nl Understanding the flexibility of the formamide group relative to the rigid fluorene core is essential for predicting its interactions with other molecules.

MD simulations can also be used to investigate how different solvents affect the behavior of this compound. The polarity and hydrogen-bonding capabilities of the solvent can influence the molecule's conformational preferences and its electronic properties. By simulating the molecule in various solvent environments, researchers can predict how it will behave in different experimental conditions.

In Silico Modeling for Structure-Property and Structure-Activity Prediction

In silico modeling encompasses a range of computational techniques used to predict the properties and activities of molecules. For this compound, these models can be used to establish relationships between its chemical structure and its physical, chemical, and biological properties.

Structure-property relationship (SPR) studies can correlate features of the molecular structure with observed properties like solubility, melting point, and thermal stability. researchgate.net For example, the introduction of specific functional groups can alter these properties in predictable ways.

Ligand-Receptor Interaction Modeling

Ligand-receptor interaction modeling, primarily through molecular docking, is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. researchgate.netmdpi.com This modeling helps in understanding the binding mechanism and the key molecular interactions that stabilize the complex.

While specific docking studies exclusively for This compound are not extensively documented in publicly available literature, research on analogous 9-oxo-fluorene structures provides a strong framework for how such investigations would proceed and the nature of the expected interactions. Studies on related fluorenone derivatives have successfully used molecular docking to elucidate binding modes with various biological targets. researchgate.netnih.govmdpi.comconsensus.app

For instance, in a study on symmetrical 2,7-disubstituted fluorenones as urea (B33335) transporter (UT) inhibitors, molecular docking suggested that the planar fluorenone scaffold binds to the outer pore region of the transporter. nih.gov The interactions were characterized by hydrogen bonds and hydrophobic contacts. Specifically, the carbonyl group at the 9-position, a key feature of This compound , was identified as a crucial hydrogen bond acceptor. nih.gov

A hypothetical docking study of This compound with a target protein would involve the following steps:

Preparation of the Ligand and Receptor: The 3D structure of This compound would be generated and energy-minimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). drugbank.com

Docking Simulation: Using software like AutoDock Vina, the ligand would be placed in the binding site of the receptor, and various conformations would be sampled. mdpi.com

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses would then be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking involving the fluorene core.

The formamide group at the 3-position of This compound would be expected to participate in hydrogen bonding, acting as both a donor (N-H) and an acceptor (C=O), thus contributing significantly to the binding affinity and selectivity for its target.

Table 1: Illustrative Molecular Docking Data for Related Fluorenone Scaffolds

This table presents representative data from docking studies on fluorenone analogs, demonstrating the type of information generated from such computational analyses.

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| 2,7-disubstituted fluorenones | Urea Transporter (UT-A1) | Glu572, Val603, Asn604 | Not specified | nih.gov |

| 9-fluorenone Schiff bases | Proteus mirabilis catalase | Not specified | Not specified (Docking Score: 81,947) | mdpi.com |

| Fluorenone-appended Schiff base | Calf Thymus DNA (Minor Groove) | Not specified | - | researchgate.net |

| N-aryl-9-oxo-9H-fluorene-1-carboxamides | Tubulin | Not specified | Not specified | nih.gov |

Note: The data in this table is for compounds structurally related to this compound and is intended to be illustrative.

Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comnih.gov VS can be broadly categorized into ligand-based and structure-based approaches. researchgate.net

Given the drug-like properties of the 9-oxo-fluorene scaffold, This compound could be a candidate molecule identified through, or included in, virtual screening campaigns.

Ligand-Based Virtual Screening (LBVS): This method utilizes the knowledge of molecules known to be active against a particular target. A pharmacophore model, which defines the essential 3D arrangement of chemical features required for biological activity, can be generated from a set of active compounds. nih.gov This model is then used as a 3D query to search for new molecules with similar features. For example, a pharmacophore model for a specific receptor might include a hydrogen bond acceptor (like the C9-keto group), a hydrogen bond donor/acceptor (the formamide group), and an aromatic ring feature (the fluorene system).

Structure-Based Virtual Screening (SBVS): This approach, which relies on the 3D structure of the biological target, involves docking a large number of compounds into the binding site of the target. mdpi.comresearchgate.net The compounds are then ranked based on their predicted binding affinity or other scoring metrics. High-throughput screening of compound libraries has identified various fluorenone derivatives as potent inhibitors of biological targets. nih.govnih.gov For instance, a high-throughput screen of 50,000 compounds led to the identification of 2,7-bisacetamidofluorenone as a urea transporter inhibitor, demonstrating the power of this approach in finding novel active scaffolds. nih.gov

An integrated virtual screening workflow to find inhibitors for a specific target might use both methods. A rapid ligand-based screen could first be used to select a smaller, more focused library of compounds from a large database, which would then be subjected to a more computationally intensive structure-based docking and scoring. acs.org

Table 2: Common Virtual Screening Methodologies and Their Application

| Methodology | Principle | Application to this compound | Key Metrics |

| Ligand-Based VS (Pharmacophore) | Uses 3D chemical features of known active molecules to find new ones. nih.gov | Identifying compounds with similar H-bond donor/acceptor and aromatic features as a known active template. | Fit Value, Hit Rate |

| Structure-Based VS (Molecular Docking) | Docks libraries of compounds into a target protein's binding site. researchgate.net | Screening compound databases to predict the binding of This compound to a specific receptor. | Docking Score, Binding Energy (kcal/mol) |

| Integrated/Hybrid Approaches | Combines ligand- and structure-based methods for improved accuracy. acs.org | Using a pharmacophore to pre-filter a large library before performing detailed docking simulations. | Enrichment Factor, Area Under ROC Curve (AUC) |

The application of these theoretical and computational methods is indispensable for the rational design and discovery of new therapeutic agents based on the This compound scaffold.

Derivatives and Their Applications

Established Synthetic Routes to the 9-oxo-9H-fluorene Core

The 9-oxo-9H-fluorene, commonly known as fluorenone, is a fundamental building block in the synthesis of various functional materials and biologically active compounds. researchgate.net Its preparation has been achieved through both classical multi-step procedures and modern catalyst-mediated transformations.

Conventional Multistep Synthetic Pathways

Historically, the synthesis of the fluorenone core has relied on multi-step sequences starting from readily available precursors. A common and straightforward laboratory method involves the oxidation of fluorene (B118485). acs.orgacs.org This transformation can be achieved using various oxidizing agents under different reaction conditions. For instance, air oxidation of fluorene in a basic medium or oxidation with chromate (B82759) in an acidic environment are well-established procedures. acs.org Another classical approach is the intramolecular Friedel-Crafts acylation of biphenyl-2-carboxylic acid or its derivatives. mdpi.com This method involves the cyclization of the acid chloride or the acid itself in the presence of a strong acid catalyst to form the tricyclic ketone.

A two-step reaction sequence often employed in introductory organic chemistry laboratories provides a practical example of fluorenone synthesis. This involves the oxidation of fluorene to 9-fluorenone (B1672902), followed by a subsequent reduction to 9-fluorenol. acs.org The initial oxidation step can be performed using different methods, allowing for a comparative study of reaction efficiency. acs.orgacs.org

Table 1: Comparison of Conventional Oxidation Routes for Fluorene to Fluorenone

| Route | Oxidizing Agent | Conditions | Typical Yields | Reference |

| A | Air | Basic conditions | Moderate | acs.orgacs.org |

| B | Chromate | Acidic conditions | Variable | acs.org |

Catalyst-Mediated Transformations in Fluorenone Synthesis

In recent years, transition-metal catalysis has emerged as a powerful tool for the efficient and versatile synthesis of the fluorenone core. researchgate.net These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance compared to conventional routes.

Palladium-catalyzed reactions have been extensively explored for fluorenone synthesis. One notable example is the cyclocarbonylation of o-halobiaryls. This method allows for the synthesis of a wide range of substituted fluoren-9-ones with excellent yields by reacting o-halobiaryls with carbon monoxide in the presence of a palladium catalyst. organic-chemistry.orgnih.gov For instance, the cyclocarbonylation of 3'-substituted 2-iodobiphenyls can afford 3-substituted fluoren-9-ones with good regioselectivity. nih.gov Another palladium-catalyzed approach involves the annulation of arynes by 2-haloarenecarboxaldehydes. acs.org

Rhodium catalysts have also been employed in the intramolecular acylation of biarylcarboxylic acids, providing an efficient route to fluorenones with various substituents in very good yields. organic-chemistry.org Furthermore, photocatalyzed intramolecular cyclization of biarylcarboxylic acids using triphenylphosphine (B44618) as a deoxygenative reagent represents a modern and practical approach to fluorenone synthesis. organic-chemistry.org

More recently, a metal-free, TBHP-mediated radical cyclization of 2-(aminomethyl)biphenyls has been developed for the synthesis of highly substituted fluorenones. nih.gov This method is compatible with numerous functional groups and has been applied to the total synthesis of natural products. nih.gov

Table 2: Overview of Catalyst-Mediated Syntheses of the Fluorenone Core

| Catalytic System | Starting Materials | Key Features | Reference |

| Palladium | o-Halobiaryls, CO | High yields, broad scope | organic-chemistry.orgnih.gov |

| Palladium | Arynes, 2-Haloarenecarboxaldehydes | Efficient annulation | acs.org |

| Rhodium | Biarylcarboxylic acids | Efficient intramolecular acylation | organic-chemistry.org |

| Photocatalyst | Biarylcarboxylic acids | Mild conditions, deoxygenative cyclization | organic-chemistry.org |

| Metal-free (TBHP) | 2-(Aminomethyl)biphenyls | Radical cyclization, good functional group tolerance | nih.gov |

Targeted Functionalization and Formamide (B127407) Installation at the 3-Position

The introduction of a formamide group at the 3-position of the 9-oxo-9H-fluorene scaffold requires specific functionalization strategies. Direct formylation of the aromatic ring at this position can be challenging, often necessitating indirect approaches via suitable precursors.

Direct Formylation Techniques

Direct formylation of aromatic compounds can be achieved through various methods, such as the Vilsmeier-Haack or Gattermann reactions. However, the application of these methods directly to 9-oxo-9H-fluorene for selective formylation at the 3-position is not well-documented and may suffer from issues of regioselectivity and reactivity due to the deactivating effect of the carbonyl group.

Indirect Synthetic Approaches via Precursors and Coupling Reactions

A more practical and widely applicable strategy involves the synthesis of a 3-substituted fluorenone precursor, which can then be converted to the desired formamide. A common approach is the synthesis of 3-aminofluorenone, followed by its formylation.

The synthesis of 3-aminofluorenone can be achieved through the reduction of 3-nitrofluorenone. The nitration of fluorenone typically yields a mixture of isomers, from which the 3-nitro derivative can be separated. Subsequent reduction of the nitro group to an amine provides the key intermediate, 3-aminofluorenone.

Once 3-aminofluorenone is obtained, the formamide group can be installed using various formylating agents. nih.gov Common methods for the formylation of amines include the use of formic acid, often in the presence of a coupling agent or under dehydrating conditions. nih.gov For example, formic acid in polyethylene (B3416737) glycol can be an effective system for the formylation of anilines. nih.gov Another approach involves the use of formic acid and a carbodiimide, such as N-ethyl-N'-(3-dimethylaminopropyl)-carbodiimide (EDC). nih.gov

Table 3: General Methods for the Formylation of Amines

| Formylating Agent/System | Conditions | Substrate Scope | Reference |

| Formic acid / Polyethylene glycol | Room temperature, inert atmosphere | Anilines | nih.gov |

| Formic acid / N-ethyl-N'-(3-dimethylaminopropyl)-carbodiimide (EDC) | N-methylmorpholine | Amino acid esters | nih.gov |

| Triruthenium dodecacarbonyl / CO | 120–180 °C, 40 atm CO, benzene (B151609) | Primary aliphatic amines | nih.gov |

| Chloroform / Sodium ethoxide (Reimer-Tiemann conditions) | - | Secondary amines | nih.gov |

Preparation of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound can be achieved by modifying either the fluorenone core or the formamide side chain. The versatile synthetic routes to the fluorenone nucleus allow for the introduction of a wide array of substituents at various positions.

For instance, palladium-catalyzed cyclocarbonylation of substituted o-halobiaryls can be used to generate fluorenones with different substitution patterns. nih.gov This allows for the preparation of analogs with electron-donating or electron-withdrawing groups on the aromatic rings. The synthesis of 3-hydroxy-9H-fluorene-2-carboxylates via Michael addition, Robinson annulation, and subsequent aromatization also provides a pathway to highly functionalized fluorene cores. mdpi.com

Furthermore, derivatization can occur at the 9-position of the fluorene ring system. For example, the reaction of 9-fluorenone with various reagents can lead to the formation of 9-substituted fluorene derivatives. thieme-connect.deorgsyn.org The synthesis of O-aryl-carbamoyl-oximino-fluorene derivatives starting from 9-fluorenone demonstrates the potential for creating diverse analogs. nih.gov Metal complexes of fluorenone derivatives have also been synthesized and studied for their potential applications. researchgate.netepa.gov

The synthesis of (fluoren-9-ylidene)methanedithiolato complexes of gold showcases the derivatization of the fluorene core to create complex organometallic structures. nih.gov These examples highlight the broad range of structural modifications that can be made to the 9-oxo-9H-fluorene scaffold to generate a library of analogs with potentially diverse properties.

Modification of the Fluorenone Moiety

The fluorenone core of this compound offers several sites for chemical modification. The carbonyl group at the 9-position and the aromatic rings are the primary targets for synthetic transformations.

The ketone group is susceptible to nucleophilic attack. For instance, Grignard reagents can be used to introduce aryl or alkyl groups at the 9-position, leading to the formation of tertiary alcohols. This reaction provides a pathway to novel 9-substituted fluorenol derivatives.

Electrophilic aromatic substitution reactions can be employed to introduce various functional groups onto the benzene rings of the fluorenone structure. Depending on the reaction conditions and the directing effects of the existing substituents, electrophiles can be introduced at different positions.

Another approach for modifying the fluorenone moiety is through palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki and Heck couplings, allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex fluorenone derivatives with tailored electronic and photophysical properties.

| Reaction Type | Reagents and Conditions | Product Type |

| Grignard Reaction | Aryl/Alkyl Magnesium Halide, Ether | 9-Aryl/Alkyl-9-hydroxyfluorene derivatives |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid (e.g., AlCl₃) | Acyl-substituted fluorenone derivatives |

| Suzuki Coupling | Aryl Boronic Acid, Pd Catalyst, Base | Aryl-substituted fluorenone derivatives |

| Heck Coupling | Alkene, Pd Catalyst, Base | Alkenyl-substituted fluorenone derivatives |

Derivatization at the Formamide Nitrogen

The formamide group (-NHCHO) attached to the fluorenone core provides another handle for derivatization. The nitrogen atom, after deprotonation, can act as a nucleophile, allowing for the introduction of various substituents.

Alkylation reactions can be performed on the formamide nitrogen using alkyl halides in the presence of a base. This leads to the formation of N-alkylated derivatives. Similarly, acylation with acyl chlorides or anhydrides can yield N-acylated products. These modifications can significantly alter the chemical and physical properties of the parent molecule.

Synthesis of Polymeric and Oligomeric Fluorene Formamide Architectures

The synthesis of polymers and oligomers incorporating the this compound unit is an area of interest for the development of new materials with specific optoelectronic properties. Polyfluorenes and their derivatives are known for their use in organic light-emitting diodes (OLEDs) and other electronic devices.

One common method for creating such polymeric structures is through Suzuki polycondensation. This palladium-catalyzed reaction couples dihalo-fluorenone monomers with diboronic acid or ester comonomers to form extended polymer chains. The properties of the resulting polymer can be tuned by carefully selecting the comonomers.

Oligomeric structures can also be synthesized through stepwise coupling reactions, allowing for precise control over the length and composition of the final molecule. These well-defined oligomers serve as model compounds for understanding the structure-property relationships in their polymeric counterparts.

| Method | Monomers | Key Features |

| Suzuki Polycondensation | Dihalo-fluorenone, Diboronic acid/ester | Formation of high molecular weight polymers |

| Stille Coupling | Dihalo-fluorenone, Organotin reagent | Versatile for various functional groups |

| Stepwise Synthesis | Sequential coupling reactions | Precise control over oligomer length |

Green Chemistry Principles and Sustainable Synthetic Approaches

The development of environmentally benign synthetic methods is a crucial aspect of modern chemistry. Applying green chemistry principles to the synthesis of this compound and its derivatives can reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Conditions

Performing reactions without a solvent can significantly reduce the environmental impact of a chemical process. For the synthesis of fluorenone derivatives, solvent-free methods have been developed. For example, the oxidation of fluorene to fluorenone can be achieved under solvent-free conditions using a solid-supported catalyst. This approach not only eliminates the need for a solvent but also simplifies the purification of the product. Another example is the ruthenium-trichloride mediated [2+2+2] cycloaddition

Biological Activity and Mechanistic Research

Investigation of Molecular Targets and Biological Pathways

The biological effects of 9-oxo-9H-fluoren-3-ylformamide and its analogs are dictated by their interactions with specific molecular targets, which in turn modulate various biological pathways. Research has primarily focused on enzyme inhibition and receptor binding.

The 9-oxofluorene scaffold is a known inhibitor of several enzymes. Studies on derivatives are crucial for understanding potential drug interactions and for developing new therapeutic agents. smolecule.com

Interaction studies with 9-Oxo-9H-fluorene-4-carboxylic acid, a related compound, have centered on its inhibitory effects on cytochrome P450 enzymes. smolecule.com A study investigating various oxygenated polycyclic aromatic hydrocarbons demonstrated that 9-fluorenone (B1672902) can inhibit the activity of human cytochrome P450 1A1 (CYP1A1). rsc.org In a comprehensive screening, 9-fluorenone was one of eleven such compounds that showed clear inhibition of recombinant CYP1A1 enzyme activity, with IC50 values ranging from 0.037 to 6.2 μM. rsc.org Some fluorenone derivatives act as both activators of AHR signaling and inhibitors of CYP1 function. rsc.org

Furthermore, the fluorenone structure has been identified as a scaffold for urea (B33335) transport (UT) inhibitors. rsc.org In a series of 2,7-disubstituted fluorenone analogs, the parent compound demonstrated potent inhibition of urea transporters UT-A1 and UT-B. rsc.org The mechanism was determined to be non-competitive, as the inhibitor's apparent IC50 was independent of the urea concentration. rsc.org

The 9-fluorenone structure is a key component in ligands designed to target specific neurotransmitter receptors, highlighting its potential role in modulating signaling pathways in the central nervous system.

Significant research has been conducted on 9-fluorenone derivatives as ligands for α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChRs), which are implicated in the pathogenesis of various neurological and psychiatric disorders. nih.gov A series of synthesized 9H-fluoren-9-one substituents showed moderate to high binding affinities for α7-nAChRs. nih.gov Specifically, a meta-iodine substituted 9-fluorenone derivative (compound 5 in the study) was developed with a high binding affinity (Ki = 9.3 nM) and good selectivity over other receptor subtypes. nih.govnih.gov Radioiodinated versions of these derivatives have been developed as potential tracers for single-photon emission computed tomography (SPECT) imaging of α7-nAChRs in the brain. nih.govnih.gov

The 9-oxofluorene ring system has also been incorporated into antagonists for the N-methyl-D-aspartate (NMDA) receptor. scispace.comlilab-ecust.cn In one study, the biphenyl (B1667301) group of a known NMDA receptor antagonist, PBPD, was replaced with a 9-oxofluorene ring system. scispace.com This modification resulted in only small changes in receptor affinity and subtype selectivity, indicating that the 9-oxofluorene scaffold can effectively mimic the biphenyl structure in this context. scispace.comlilab-ecust.cn

The interaction between fluorenone-based ligands and their protein targets is governed by specific chemical features. The planar, rigid, crescent-shaped molecular structure of fluorenone is a foundational characteristic for these interactions. rsc.org

Molecular docking studies have been performed to understand the binding mechanisms of 9-fluorenone derivatives with the α7-nAChR. nih.govnih.gov These computational models help interpret how different substituents on the fluorenone core contribute to binding affinity and selectivity. nih.gov

For urea transport inhibitors, the carbonyl group at the 9-position of the fluorenone ring was found to be critical for activity. rsc.org Its replacement with an oxime or hydroxyl moiety led to a significant decrease in inhibitory activity, suggesting the carbonyl acts as a crucial hydrogen bond acceptor in the binding site. rsc.org Similarly, for acetylcholinesterase (AChE) inhibitors, the planarity of the fluorenone core is considered important for binding. The oxime group in derivatives like 9-fluorenone oxime can form hydrogen bonds and coordinate with metal ions, which influences the compound's biological activity.

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

SAR studies are essential for optimizing the biological activity of a lead compound. For the 9-oxofluorene scaffold, research has identified key structural features and substituent effects that influence its interaction with various biological targets. rug.nl

The type and position of substituents on the 9-fluorenone ring have a profound impact on biological activity and target selectivity.

For binding to α7-nAChRs, the nature of the heterocyclic nitrogen group is crucial. nih.gov Amino substituents were found to confer higher binding affinities than fluoro substituents. nih.gov In another study on antimicrobial derivatives, electron-withdrawing groups (e.g., chlorine) enhanced activity against Staphylococcus aureus, whereas electron-donating groups (e.g., methyl) improved antifungal activity against Candida albicans. nih.gov

In the context of NMDA receptor antagonists, a 4'-fluoro substitution on a related biphenyl analog of the fluorenone structure selectively increased affinity for the NR2A subunit. scispace.com For urea transport inhibitors, modifying the acetamide (B32628) groups at the C2 and C7 positions revealed that while small alkyl groups were tolerated, replacing the carbonyl at C9 was detrimental to activity. rsc.org

The following table summarizes key SAR findings for various 9-fluorenone derivatives.

| Target/Activity | Scaffold Position(s) | Substituent Modification | Effect on Activity | Reference(s) |

| α7-nAChR Binding | Heterocyclic side chain | Amino vs. Fluoro | Amino substituents provide higher affinity. | nih.gov |

| α7-nAChR Binding | Heterocyclic side chain | Piperazin-1-yl vs. 4-methylpiperazin-1-yl | Piperazin-1-yl provides higher affinity. | nih.gov |

| Antimicrobial (S. aureus) | Aryl moiety | Chlorine (electron-withdrawing) | Enhances activity. | nih.gov |

| Antimicrobial (C. albicans) | Aryl moiety | Methyl (electron-donating) | Enhances activity. | nih.gov |

| NMDA Receptor Binding | Biphenyl analog | 4'-Fluoro substitution | Selectively increases NR2A affinity. | scispace.com |

| Urea Transporter Inhibition | Position 9 | Carbonyl replaced with Oxime/Hydroxyl | Greatly reduces activity. | rsc.org |

| Tubulin Polymerization | Position 7 | Hydrophobic groups | Enhances inhibition. |

The conformation of 9-oxofluorene derivatives is a key determinant of their biological function. The rigid and planar nature of the tricyclic fluorenone system is a critical feature for its role as a scaffold. rsc.org This planarity is thought to be important for effective binding to targets such as acetylcholinesterase.

Conformational analysis of 9-fluorenon-4-carboxamides has been performed using molecular modeling techniques to understand their three-dimensional structure and relate it to their antiviral and cytokine-inducing properties. umich.edu For urea transport inhibitors, the symmetrical, crescent-shaped structure of the 2,7-disubstituted fluorenone is a defining characteristic of the pharmacophore. rsc.org The inability of a more flexible acetophenone (B1666503) analog to replicate the potent activity of the corresponding fluorenone highlights the importance of the rigid core structure for potent inhibition. rsc.org

Mechanistic Elucidation of Observed Biological Effects

Understanding the precise mechanisms by which this compound exerts its biological effects is a key area of research. This involves studying how the compound enters cells and where it localizes, as well as its influence on fundamental cellular activities.

The entry of this compound into cells and its subsequent distribution within intracellular compartments are critical determinants of its biological activity. While specific studies detailing the precise mechanisms of cellular uptake and the exact intracellular localization of this particular compound are not extensively documented in publicly available literature, general principles of small molecule transport across cell membranes likely apply. These can include passive diffusion, driven by the concentration gradient across the cell membrane, or carrier-mediated transport, involving specific protein transporters. The physicochemical properties of this compound, such as its lipophilicity and molecular size, would significantly influence its ability to traverse the lipid bilayer of the cell membrane.

Once inside the cell, the compound's localization would depend on its affinity for various organelles and macromolecules. Further research utilizing techniques such as fluorescently tagging the molecule would be necessary to visualize its distribution within the cell, for instance, whether it accumulates in the cytoplasm, nucleus, mitochondria, or other organelles.

Research has begun to explore the impact of this compound on complex biological processes that are fundamental to cell function and pathology.

Cell Metabolism: The metabolic activity of cells is a tightly regulated network of biochemical reactions. Alterations in cellular metabolism are hallmarks of various diseases. Investigations into the effects of this compound on cell metabolism aim to determine if it can modulate metabolic pathways, such as glycolysis or oxidative phosphorylation. Such studies would typically involve measuring key metabolic indicators like oxygen consumption rates and extracellular acidification rates.

Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is vital for normal development and wound healing, but it also plays a crucial role in the growth and spread of tumors. The potential for this compound to modulate angiogenesis is an area of significant interest. Studies in this area would assess the compound's ability to affect the proliferation, migration, and tube formation of endothelial cells, which are the primary cells involved in angiogenesis.

In Vitro Biological Evaluation Methodologies

A variety of laboratory-based techniques are employed to assess the biological effects of this compound in a controlled environment. These methods can be broadly categorized as cell-free and cell-based assays.

Cell-free assays are conducted in a simplified system that does not involve living cells. These assays are instrumental in determining the direct interaction of a compound with a specific molecular target, such as an enzyme or a receptor, in isolation. For this compound, such assays could be used to screen for its ability to inhibit or activate specific enzymes that are known to be involved in disease processes. For example, kinase inhibition assays could determine if the compound can block the activity of protein kinases, which are frequently dysregulated in cancer.

Table 1: Examples of Cell-Free Biochemical Assays

| Assay Type | Purpose | Example Application for this compound |

| Enzyme Inhibition Assay | To measure the ability of a compound to inhibit the activity of a specific enzyme. | Determining the IC50 value against a particular kinase. |

| Receptor Binding Assay | To quantify the affinity of a compound for a specific receptor. | Assessing the binding affinity to a G-protein coupled receptor. |

| Protein-Protein Interaction Assay | To screen for compounds that disrupt or stabilize the interaction between two proteins. | Identifying if the compound can interfere with a key protein complex. |

Cell-based assays utilize living cells to evaluate the effects of a compound in a more biologically relevant context. These assays can provide insights into a compound's effects on cellular processes, including cell viability, proliferation, and signaling pathways.

Cellular Imaging: Advanced microscopy and cellular imaging techniques are powerful tools for visualizing the effects of a compound on cell morphology and the localization of specific proteins or organelles within the cell. For instance, immunofluorescence staining could be used to observe changes in the cytoskeleton or the expression levels of a particular protein in response to treatment with this compound.

Table 2: Examples of Cell-Based Assays

| Assay Type | Purpose | Example Application for this compound |

| Cytotoxicity Assay | To measure the ability of a compound to kill cells. | Determining the concentration at which the compound reduces cell viability by 50% (EC50). |

| Cell Proliferation Assay | To assess the effect of a compound on the rate of cell division. | Quantifying the inhibition of cancer cell growth over time. |

| Reporter Gene Assay | To measure the effect of a compound on the activity of a specific signaling pathway. | Determining if the compound activates or inhibits a transcription factor. |

| Cellular Imaging | To visualize the effects of a compound on cellular structures and processes. | Observing changes in mitochondrial morphology or protein localization after treatment. |

Applications in Advanced Materials Science and Chemical Technologies

Organic Electronics and Optoelectronic Devices

The rigid, planar structure and conjugated π-system of the fluorenone moiety within 9-oxo-9H-fluoren-3-ylformamide make it a promising candidate for various roles in organic electronic and optoelectronic devices. These applications leverage its ability to participate in charge transport and light-emission processes.

Active Layers in Organic Light-Emitting Diodes (OLEDs)

While direct research specifically detailing the use of this compound as the primary emissive material in OLEDs is limited, the broader class of fluorene (B118485) and fluorenone derivatives is well-established in this field. The fundamental properties of the 9-oxo-9H-fluorene core suggest its potential to be chemically modified to create efficient light-emitting materials. The formamide (B127407) group at the 3-position can be utilized as a synthetic handle to introduce various functional groups, thereby tuning the emission color, quantum efficiency, and charge-carrier mobility of the resulting material. The inherent thermal stability of the fluorene ring system is also a desirable characteristic for the longevity of OLED devices.

Charge Transport Materials in Organic Photoreceptors

In the context of organic photoreceptors, materials with good charge transport capabilities are essential. The electron-withdrawing nature of the ketone group in the 9-oxo-9H-fluorene structure suggests that derivatives of this compound could be engineered to function as electron transport materials. By modifying the molecular structure, for instance, through polymerization or the attachment of other electron-transporting moieties via the formamide group, it is conceivable to develop materials that facilitate the efficient movement of electrons, a critical process in the functioning of organic photoreceptors.

Components in Organic Solar Cells

The development of efficient organic solar cells (OSCs) relies on the design of novel electron donor and acceptor materials. The 9-fluorenone (B1672902) unit has been investigated as a building block for non-fullerene acceptors in OSCs. rsc.org The electron-accepting character of the 9-oxo-9H-fluorene core makes this compound a potential precursor for the synthesis of new acceptor materials. For instance, the formamide group could be a site for further chemical reactions to extend the conjugation or to link it with other electron-deficient units, thereby influencing the material's light absorption and electronic energy levels to better match the solar spectrum and the energy levels of donor materials. While specific studies on this compound in this application are not prevalent, the foundational chemistry of its core structure holds promise.

Fluorescent Probes and Chemical Sensors

The fluorescence properties of the fluorene family of compounds are highly sensitive to their local environment. This characteristic is being harnessed to develop sophisticated fluorescent probes and chemical sensors for a variety of analytical applications.

Development of Environment-Sensitive Fluorescent Probes

Environment-sensitive fluorescent probes are molecules whose fluorescence emission changes in response to alterations in their surroundings, such as polarity, viscosity, or the presence of specific analytes. The 9-oxo-9H-fluorene scaffold is a known fluorophore, and the introduction of a formamide group at the 3-position can modulate its photophysical properties. It is plausible that derivatives of this compound could be designed to exhibit solvatochromism, where the emission wavelength shifts with the polarity of the solvent. This property is highly desirable for probes designed to study cellular microenvironments or to report on binding events.

Chemosensors for Ions and Biomolecules

Building upon the principles of environment-sensitive fluorescence, chemosensors can be developed by incorporating a specific recognition element into the fluorescent probe structure. The formamide group of this compound provides a convenient point of attachment for ionophores, ligands, or biomolecular recognition motifs. Upon binding of the target ion or biomolecule to the recognition site, a conformational change or an electronic perturbation could occur, leading to a detectable change in the fluorescence signal of the 9-oxo-9H-fluorene core. This change could manifest as an increase or decrease in fluorescence intensity (turn-on or turn-off sensing) or a shift in the emission wavelength (ratiometric sensing). While specific examples for this compound are yet to be widely reported, the underlying principles of chemical sensor design suggest its potential in this area.

Supramolecular Chemistry and Self-Assembly

The inherent characteristics of the this compound molecule, including its planar aromatic system, hydrogen bonding capabilities, and potential for π-π stacking, make it an excellent candidate for the construction of complex supramolecular structures.

Design of Fluorene-Based Supramolecular Architectures

The design of supramolecular architectures based on fluorene derivatives is a burgeoning area of research. The this compound molecule, with its distinct functional groups, allows for the programmed assembly of molecules into well-defined, higher-order structures. The formamide group can act as both a hydrogen bond donor and acceptor, facilitating the formation of predictable and robust intermolecular connections. These interactions, coupled with the π-π stacking of the fluorenone cores, can lead to the formation of one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks. The ability to control the self-assembly process by modifying the chemical environment, such as solvent polarity and temperature, opens up possibilities for creating materials with tunable properties.

Investigation of Non-Covalent Interactions

Non-covalent interactions are the driving force behind the self-assembly of this compound into supramolecular structures. The primary interactions at play are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The formamide group (-NHCHO) is capable of forming strong and directional hydrogen bonds. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the formamide and the oxygen of the fluorenone ketone group can act as hydrogen bond acceptors. These interactions are crucial in dictating the packing of the molecules in the solid state and the stability of the resulting supramolecular assemblies. High-level ab initio calculations on model systems, such as formamide and benzene (B151609), have shown that amide-π interactions, particularly the NH/π geometry, can be significantly attractive. nih.gov

The combination of these non-covalent forces allows for a high degree of control over the molecular organization, leading to materials with specific and desirable properties. The table below summarizes the key non-covalent interactions involving this compound.

| Interaction Type | Donor/Acceptor Groups | Significance in Supramolecular Assembly |

| Hydrogen Bonding | N-H (donor), C=O (formamide, acceptor), C=O (ketone, acceptor) | Directs molecular packing and provides structural rigidity. |

| π-π Stacking | Fluorenone aromatic system | Contributes to the stability of the assembly and influences electronic properties. |

| Amide-π Interactions | Formamide group and fluorenone aromatic system | Can influence the orientation of molecules within the assembly. nih.govnih.gov |

Polymer Science and Conjugated Polymer Development

The unique electronic and structural features of this compound also make it a valuable component in the field of polymer science, particularly in the development of conjugated polymers with tailored properties.

Monomers for Conjugated Polymers

This compound can be chemically modified to serve as a monomer for the synthesis of conjugated polymers. The fluorenone unit is an electron-deficient moiety, which, when incorporated into a polymer backbone, can influence the material's electronic properties. nih.gov By polymerizing this monomer with other electron-rich or electron-poor co-monomers, a wide range of donor-acceptor copolymers can be synthesized. These polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). mdpi.com The properties of the resulting polymers, including their band gap, charge carrier mobility, and luminescence, can be fine-tuned by carefully selecting the co-monomers and controlling the polymer's molecular weight and architecture. The formamide group can also be modified to introduce other functionalities or to improve the solubility and processability of the final polymer. researchgate.net

Polymerizable Surfactants

While there is no direct evidence of this compound being used as a polymerizable surfactant, its amphiphilic nature, arising from the polar formamide and ketone groups and the nonpolar aromatic core, suggests potential in this area. Polymerizable surfactants, or "surfmers," are molecules that have a hydrophilic head, a hydrophobic tail, and a polymerizable group. By modifying the this compound structure, for instance, by attaching a long alkyl chain to create a more pronounced hydrophobic tail and introducing a polymerizable moiety, it could theoretically be transformed into a surfmer. Such fluorene-based surfmers could be used in emulsion polymerization to create stable polymer nanoparticles with the fluorenone unit covalently incorporated into the polymer structure, potentially imparting unique optical or electronic properties to the resulting latexes.

Advanced Polymeric Materials for Specific Functions

The incorporation of the this compound unit into polymer chains can lead to advanced materials with specific functionalities. The electron-accepting nature of the fluorenone core makes these polymers candidates for n-type semiconductors in organic electronics. nih.gov Furthermore, the presence of the formamide group offers a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the material's properties for specific applications. For example, the amine group can be incorporated via modification of the carbonyl group of fluorenone, which can enhance CO2 capture capabilities in porous polymers. sci-hub.se The inherent fluorescence of the fluorene moiety can also be exploited in the development of sensory materials, where changes in the polymer's environment could lead to a detectable change in its emission properties. Research in the broader area of advanced functional polymers is rapidly expanding, with a focus on creating materials for a wide array of applications, from biomedicine to electronics. bohrium.com

Future Research Directions and Emerging Opportunities

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The advancement of research into 9-oxo-9H-fluoren-3-ylformamide and its derivatives is contingent upon the development of efficient, selective, and sustainable synthetic methods. Current strategies often rely on multi-step processes that can be resource-intensive. Future research should focus on pioneering new synthetic routes that offer higher yields, greater purity, and improved environmental compatibility.

Key Research Thrusts:

Catalytic C-H Functionalization: Modern synthetic chemistry has seen a surge in methods for the direct functionalization of carbon-hydrogen (C-H) bonds. Palladium-catalyzed dehydrogenative cyclization has proven effective for constructing the fluorenone core from substituted benzophenones. acs.org Future work could adapt these C-H activation strategies to directly introduce the formamide (B127407) precursor or other functionalities onto the fluorenone scaffold, thereby shortening synthetic sequences.

Greener Synthetic Approaches: There is a growing demand for environmentally benign chemical processes. Research into the synthesis of the fluorenone core using air oxidation in the presence of a simple base like potassium hydroxide (KOH) offers a highly efficient and green alternative to traditional methods. nih.gov Similarly, developing syntheses in aqueous media could significantly reduce the reliance on hazardous organic solvents. tandfonline.com

Advanced N-Formylation Techniques: The introduction of the formamide group is a critical step. While classic methods exist, novel catalytic systems present opportunities for enhanced efficiency. For instance, molecular iodine has been demonstrated as a cost-effective and non-toxic catalyst for the N-formylation of a wide range of amines under solvent-free conditions. rsc.org Another promising avenue is the use of solid acid magnetic nanocatalysts, which allow for easy separation and recycling, aligning with the principles of green chemistry. rsc.org The use of carbon dioxide (CO2) as a C1 source for N-formylation is another innovative and sustainable approach that warrants exploration. researchgate.net

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Challenges |

|---|---|---|

| Catalytic C-H Functionalization | Increased atom economy, reduced number of synthetic steps. | Achieving high regioselectivity on the fluorenone core. |

| Green Chemistry Approaches | Reduced environmental impact, lower cost, enhanced safety. | Maintaining high yields and purity in alternative solvents like water. |